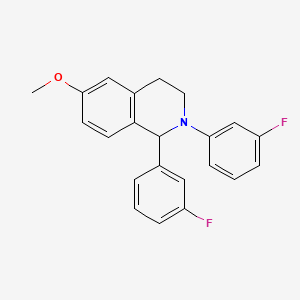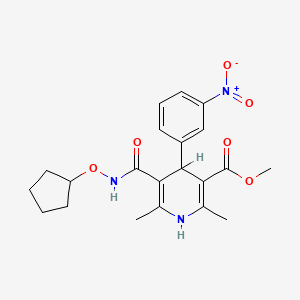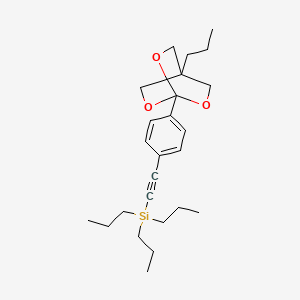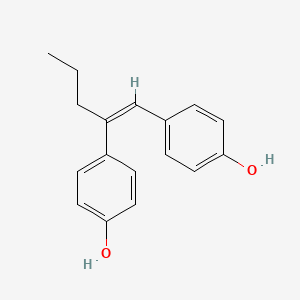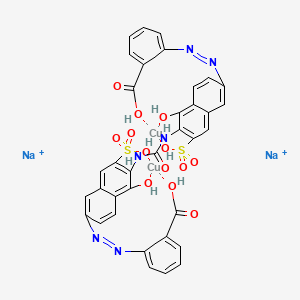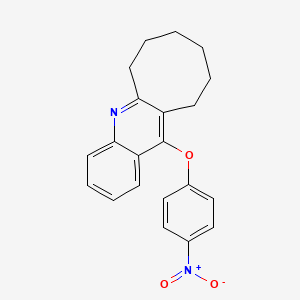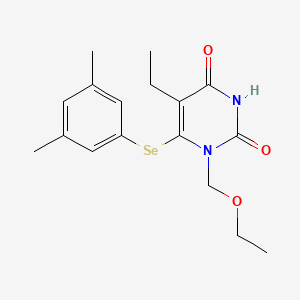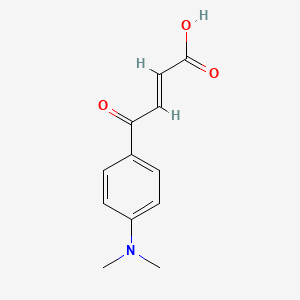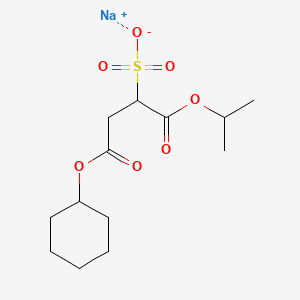
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is a chemical compound with the molecular formula C20H37NaO7S. It is a member of the sulfosuccinate esters, which are known for their surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt typically involves the esterification of butanedioic acid with the appropriate alcohols in the presence of a sulfonating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The sulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted sulfosuccinate esters.
Applications De Recherche Scientifique
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter the permeability and stability of these structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Succinic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
- Succinic acid, sulfo-, 1,4-bis(dicyclohexyl) ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is unique due to its specific ester groups, which confer distinct surfactant properties and reactivity compared to other sulfosuccinate esters. Its structure allows for specific interactions with biological membranes and proteins, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
71317-42-5 |
|---|---|
Formule moléculaire |
C13H21NaO7S |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
sodium;4-cyclohexyloxy-1,4-dioxo-1-propan-2-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C13H22O7S.Na/c1-9(2)19-13(15)11(21(16,17)18)8-12(14)20-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
RVGCXYJTDJVRKL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC(=O)C(CC(=O)OC1CCCCC1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


